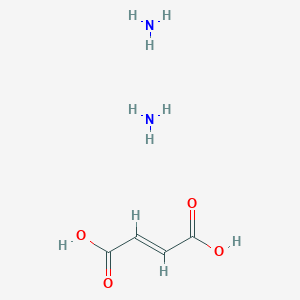

fumarsaures Ammoniak

Description

Properties

CAS No. |

14548-85-7 |

|---|---|

Molecular Formula |

C4H7NO4 |

Molecular Weight |

133.10 g/mol |

IUPAC Name |

azane;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);1H3/b2-1+; |

InChI Key |

NLVWBYNKMPGKRG-TYYBGVCCSA-N |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Other CAS No. |

14548-85-7 |

Synonyms |

ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |

Origin of Product |

United States |

Foundational & Exploratory

Eine umfassende technische Untersuchung der physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Untersuchung der wesentlichen physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak (Ammoniumfumarat). Die hier präsentierten Informationen sind für Forscher, Wissenschaftler und Fachleute, die in der Arzneimittelentwicklung und verwandten Bereichen tätig sind, von entscheidender Bedeutung. Das Verständnis dieser Eigenschaften ist für die Formulierung, Stabilität und Wirksamkeit von pharmazeutischen Produkten, die diesen Wirkstoff enthalten, von grundlegender Bedeutung.

Chemische Identität und Struktur

Fumarsaures Ammoniak, auch bekannt als Ammoniumfumarat oder Diammoniumfumarat, ist das Ammoniumsalz der Fumarsäure.[1][2] Seine chemische Struktur ergibt sich aus der Neutralisierung der beiden Carboxylgruppen der Fumarsäure mit zwei Äquivalenten Ammoniak.

| Eigenschaft | Wert | Quelle |

| Chemische Bezeichnung | Ammonium-(E)-but-2-endioat | [1] |

| Summenformel | C4H10N2O4 | [3] |

| Molekulargewicht | 150.13 g/mol | [3] |

| CAS-Nummer | 14548-85-7 | [2] |

| E-Nummer | E368 | [1][2] |

Die Kristallstruktur von Diammoniumfumarat wurde aufgeklärt und zeigt ein dreidimensionales Netzwerk, das durch intermolekulare N-H...O-Wasserstoffbrückenbindungen gebildet wird.[1]

| Kristallographischer Parameter | Wert | Quelle |

| Raumgruppe | P 1 21/c 1 | [3] |

| a | 3.733 Å | [3] |

| b | 8.009 Å | [3] |

| c | 11.508 Å | [3] |

| α | 90.00000 ° | [3] |

| β | 92.46 ° | [3] |

| γ | 90.00000 ° | [3] |

Physikalische und chemische Eigenschaften

Die physikalisch-chemischen Eigenschaften von fumarsaurem Ammoniak sind entscheidend für sein Verhalten in verschiedenen pharmazeutischen Prozessen.

| Eigenschaft | Wert/Beschreibung | Quelle |

| Aussehen | Weißes, kristallines Pulver | [1] |

| Geruch | Geruchlos | [1] |

| Geschmack | Fruchtig | [1] |

| Schmelzpunkt/Zersetzung | Verdampft vollständig bei 287 °C | [1] |

| Löslichkeit | Löslich in Wasser und Methanol. | [4] |

| pKa-Werte (der Fumarsäure) | pKa1 = 3.03, pKa2 = 4.44 | [5] |

Experimentelle Protokolle

Synthese von fumarsaurem Ammoniak

Ein etabliertes Verfahren zur Herstellung von fumarsaurem Ammoniak ist die Neutralisationsreaktion zwischen Fumarsäure und einer Ammoniumquelle wie Ammoniumcarbonat oder Ammoniumhydrogencarbonat in einem wässrigen Medium.

Methodik:

-

Eine gesättigte wässrige Lösung des zu synthetisierenden Salzes wird durch die Reaktion von Ammoniumcarbonat oder -hydrogencarbonat mit Fumarsäure bei einer Temperatur von nicht mehr als 40 °C hergestellt.

-

Die Reaktion wird unter industriellen Produktionsbedingungen durchgeführt.

-

Die Isolierung des Produkts erfolgt vorzugsweise durch Abkühlen der Reaktionsmasse auf eine Temperatur von 15-18 °C.

-

Das resultierende Produkt liegt im Allgemeinen in kristalliner Form vor.

-

Das Filtrat, das nach der Isolierung der Ammoniumsalze entsteht, kann für die Rezirkulation verwendet werden.

Bestimmung der Löslichkeit

Die Löslichkeit von fumarsaurem Ammoniak kann mit der Gleichgewichtslöslichkeitsmethode bestimmt werden.

Methodik:

-

Ein Überschuss an fumarsaurem Ammoniak wird zu einem Lösungsmittel (z. B. Wasser, Ethanol, Methanol) in einem verschlossenen Gefäß bei einer konstanten Temperatur gegeben.

-

Die Suspension wird für eine ausreichende Zeit gerührt oder geschüttelt, um das Gleichgewicht zu erreichen.

-

Die ungelöste Substanz wird durch Filtration oder Zentrifugation abgetrennt.

-

Die Konzentration von fumarsaurem Ammoniak im Überstand wird mit einer geeigneten Analysemethode, wie z. B. HPLC oder UV-Vis-Spektroskopie, bestimmt.

Thermische Analyse (DSC und TGA)

Die thermische Stabilität und Zersetzung von fumarsaurem Ammoniak kann mittels Differential-Scanning-Kalorimetrie (DSC) und thermogravimetrischer Analyse (TGA) untersucht werden.

Methodik für DSC:

-

Eine kleine, genau abgewogene Menge (typischerweise 1-10 mg) this compound wird in einen Aluminium-DSC-Tiegel gegeben und versiegelt.

-

Ein leerer, versiegelter Tiegel wird als Referenz verwendet.

-

Probe und Referenz werden in der DSC-Zelle platziert und mit einer konstanten Heizrate (z. B. 10 °C/min) über einen definierten Temperaturbereich erhitzt.

-

Der Wärmefluss zur Probe im Vergleich zur Referenz wird als Funktion der Temperatur aufgezeichnet, um endotherme und exotherme Übergänge zu identifizieren.

Methodik für TGA:

-

Eine kleine, genau abgewogene Menge this compound wird in einen TGA-Tiegel gegeben.

-

Der Tiegel wird in den TGA-Ofen gestellt und mit einer konstanten Rate in einer kontrollierten Atmosphäre (z. B. Stickstoff oder Luft) erhitzt.

-

Die Gewichtsänderung der Probe wird als Funktion der Temperatur aufgezeichnet, um die Zersetzungstemperaturen und den Gewichtsverlust zu bestimmen.

Visualisierungen

Arbeitsablauf der Synthese

Bildunterschrift: Schematische Darstellung des Syntheseprozesses von fumarsaurem Ammoniak.

Allgemeiner Arbeitsablauf zur physikalisch-chemischen Charakterisierung

Bildunterschrift: Ein allgemeiner Arbeitsablauf für die Charakterisierung von fumarsaurem Ammoniak.

References

Umfassender Technischer Leitfaden zur Synthese und Charakterisierung von Ammoniumfumarat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Übersicht über die Synthese und die umfassende Charakterisierung von Ammoniumfumarat. Das Dokument richtet sich an Fachleute in der Forschung und Entwicklung und legt besonderen Wert auf detaillierte experimentelle Protokolle, die quantitative Datenanalyse und die Visualisierung von Prozessen.

Synthese von Ammoniumfumarat

Die primäre Methode zur Herstellung von Ammoniumfumarat ist die Neutralisationsreaktion von Fumarsäure mit einer Ammoniumquelle in einem wässrigen Medium.[1][2] Gängige Reagenzien hierfür sind Ammoniumhydroxid, Ammoniumcarbonat oder Ammoniumhydrogencarbonat.[1][2]

Experimentelles Protokoll zur Synthese

Dieses Protokoll beschreibt die Synthese von Diammoniumfumarat mittels Neutralisation von Fumarsäure mit Ammoniumhydrogencarbonat in einer gesättigten wässrigen Lösung.[3][4][5]

Materialien:

-

Fumarsäure (C₄H₄O₄)

-

Ammoniumhydrogencarbonat (NH₄HCO₃)

-

Destilliertes Wasser

Vorgehensweise:

-

Herstellung einer gesättigten Salzlösung: Zunächst wird eine gesättigte wässrige Lösung von Ammoniumfumarat hergestellt, indem Fumarsäure mit Ammoniumhydrogencarbonat bei einer Temperatur von maximal 40 °C zur Reaktion gebracht wird.[3][4]

-

Neutralisationsreaktion: In die gesättigte Salzlösung wird weiteres Ammoniumhydrogencarbonat eingetragen. Anschließend wird Fumarsäure langsam und unter Rühren zudosiert. Die Temperatur der Reaktionsmischung sollte 40 °C nicht überschreiten, um die thermische Zersetzung der Ammoniumreagenzien zu verhindern.[1][3] Ein molares Verhältnis von zwei Mol der Ammoniumquelle pro Mol Fumarsäure ist erforderlich, wobei in industriellen Verfahren oft ein leichter Überschuss von 4-5 % der Ammoniumquelle verwendet wird, um die Reaktion zu vervollständigen.[4]

-

Kristallisation: Nach vollständiger Zugabe der Fumarsäure wird die Reaktion eine Stunde lang bei 40 °C gehalten. Anschließend wird die Mischung auf eine Temperatur zwischen 15 °C und 18 °C abgekühlt, um die Kristallisation des Produkts zu induzieren.[1][3][4]

-

Isolierung und Trocknung: Der entstandene kristalline Niederschlag wird durch Filtration von der Mutterlauge getrennt. Das Filtrat kann für nachfolgende Synthesen rezykliert werden.[3][5] Das isolierte Produkt wird bei einer Temperatur von nicht mehr als 70 °C getrocknet, bis der Ammoniakgeruch verschwunden ist.[3][5]

Chemische Reaktionsgleichung: C₄H₄O₄ + 2(NH₄HCO₃) → (NH₄)₂C₄H₂O₄ + 2H₂O + 2CO₂[1]

Logischer Arbeitsablauf der Synthese

Abbildung 1: Schematischer Arbeitsablauf für die Synthese von Ammoniumfumarat.

Charakterisierung von Ammoniumfumarat

Die strukturelle und physikochemische Charakterisierung von Ammoniumfumarat ist entscheidend für die Qualitätskontrolle und das Verständnis seiner Eigenschaften. Die folgenden Abschnitte beschreiben die wichtigsten analytischen Methoden.

Kristallographische Charakterisierung mittels Röntgendiffraktometrie (XRD)

Die Einkristall-Röntgendiffraktometrie ermöglicht die definitive Bestimmung der Molekülstruktur und Konformation im festen Zustand.[1]

Experimentelles Protokoll (Allgemein):

-

Ein geeigneter Einkristall von Ammoniumfumarat wird auf einem Goniometerkopf montiert.

-

Der Kristall wird einem monochromatischen Röntgenstrahl ausgesetzt.

-

Die gebeugten Röntgenstrahlen werden von einem Detektor erfasst, während der Kristall rotiert wird.

-

Aus den Beugungsmustern werden die Elektronendichteverteilung und daraus die Atompositionen in der Einheitszelle berechnet.

Quantitative Daten:

| Parameter | Wert | Referenz |

| Kristallsystem | Monoklin | [6] |

| Raumgruppe | P 1 21/c 1 | [6] |

| a | 3.733 Å | [6] |

| b | 8.009 Å | [6] |

| c | 11.508 Å | [6] |

| β | 92.46° | [6] |

| Z | 2 | [6] |

Das Fumarat-Dianion ist zentrosymmetrisch, wobei sich das Inversionszentrum in der Mitte der C=C-Doppelbindung befindet. Die Kristallstruktur wird durch ein ausgedehntes dreidimensionales Netzwerk von intermolekularen N-H···O-Wasserstoffbrückenbindungen zwischen den Ammoniumkationen und den Carboxylat-Sauerstoffatomen stabilisiert.[1] Die N···O-Abstände in diesen Wasserstoffbrückenbindungen liegen im Bereich von 2.790(1) Å bis 2.903(1) Å.[1]

Schwingungsspektroskopie: Fourier-Transform-Infrarotspektroskopie (FTIR)

Die FTIR-Spektroskopie wird zur Identifizierung der charakteristischen Schwingungsmoden der funktionellen Gruppen in Ammoniumfumarat verwendet.[1]

Experimentelles Protokoll (Allgemein für Feststoffe):

-

Eine kleine Menge Ammoniumfumarat wird mit Kaliumbromid (KBr) fein verrieben.

-

Das Gemisch wird zu einer dünnen, transparenten Tablette gepresst.

-

Die KBr-Tablette wird in den Strahlengang eines FTIR-Spektrometers platziert.

-

Das Spektrum wird typischerweise im Bereich von 4000-400 cm⁻¹ aufgenommen.

Quantitative Daten:

| Wellenzahl (cm⁻¹) | Schwingungsart | Funktionelle Gruppe |

| ~ 3200-3100 | N-H Streckschwingung | Ammonium-Kation (NH₄⁺) |

| ~ 1580 | Antisymmetrische Streckschwingung | Carboxylat-Gruppe (COO⁻) |

| ~ 1430 | Symmetrische Streckschwingung | Carboxylat-Gruppe (COO⁻) |

Die Spektren werden von den Schwingungen des Ammonium-Kations (NH₄⁺) und des Fumarat-Dianions (-OOC-CH=CH-COO⁻) dominiert.[1]

Kernspinresonanz (NMR)-Spektroskopie

Die Festkörper-NMR-Spektroskopie, insbesondere unter Verwendung von ¹³C-markierten Isotopologen, dient als leistungsstarkes Werkzeug zur Untersuchung der lokalen elektronischen Umgebung und der molekularen Geometrie.[1]

Experimentelles Protokoll (Allgemein für Festkörper-NMR):

-

Eine Probe des ¹³C-markierten Ammoniumfumarats wird in einen Rotor gepackt.

-

Der Rotor wird mit hoher Geschwindigkeit in einem starken Magnetfeld gedreht (Magic Angle Spinning, MAS).

-

Spezifische Pulssequenzen werden angewendet, um die chemische Verschiebungsanisotropie (CSA)-Tensoren zu untersuchen.[1]

Quantitative Daten (Festkörper-NMR):

-

Bei ¹³C-markiertem Diammonium-[1,4-¹³C₂]fumarat wurde der internukleare Abstand zwischen den beiden ¹³C-Kernen mittels Röntgendiffraktion zu 387,8 pm bestimmt.[1]

-

Der bekannte H-C-C-H-Torsionswinkel von 180° in Diammonium-[2,3-¹³C₂]fumarat macht es zu einem exzellenten Standard zur Überprüfung der Genauigkeit von Pulssequenzen.[1]

Erwartete chemische Verschiebungen (¹H- und ¹³C-NMR in Lösung, theoretisch): Obwohl keine spezifischen experimentellen Daten für gelöstes Ammoniumfumarat in den durchgeführten Suchen gefunden wurden, können basierend auf den funktionellen Gruppen typische Bereiche erwartet werden:

-

¹H-NMR: Die Protonen der Ammonium-Ionen (NH₄⁺) würden wahrscheinlich als breites Singulett erscheinen, dessen chemische Verschiebung stark von der Konzentration und dem Lösungsmittel abhängt. Die vinylischen Protonen (-CH=CH-) des Fumarat-Anions werden als Singulett im Bereich von 6,5-7,0 ppm erwartet, da sie chemisch äquivalent sind.

-

¹³C-NMR: Es werden zwei Signale erwartet. Eines für die Carboxylat-Kohlenstoffe (COO⁻) im Bereich von 165-185 ppm und eines für die vinylischen Kohlenstoffe (-CH=CH-) im Bereich von 120-140 ppm.

Thermische Analyse: Thermogravimetrische Analyse (TGA) und Dynamische Differenzkalorimetrie (DSC)

Die thermische Analyse gibt Aufschluss über die thermische Stabilität und Phasenübergänge von Ammoniumfumarat.

Experimentelles Protokoll (Allgemein für TGA/DSC):

-

Eine kleine, genau abgewogene Menge der Probe (typischerweise 5-10 mg) wird in einen Tiegel aus Aluminium oder Platin gegeben.

-

Der Tiegel wird in den Ofen des TGA/DSC-Geräts gestellt.

-

Die Probe wird einem kontrollierten Temperaturprogramm unterworfen (z. B. Aufheizen mit einer konstanten Rate von 10 K/min) in einer definierten Atmosphäre (z. B. Stickstoff).[7]

-

Die TGA misst die Massenänderung der Probe als Funktion der Temperatur, während die DSC den Wärmefluss in die oder aus der Probe im Vergleich zu einer Referenz misst.

Quantitative Daten und Beobachtungen:

-

TGA: Ammoniumfumarat ist thermisch stabil, wobei einige Quellen angeben, dass es Schmelzpunkte von über 200 °C aufweist, was durch thermogravimetrische Analyse bestätigt wurde.[2] Die Zersetzung würde voraussichtlich durch den Verlust von Ammoniak und die anschließende Zersetzung der Fumarsäure erfolgen.

-

DSC: Ein endothermer Peak im DSC-Thermogramm würde den Schmelzpunkt anzeigen. Exotherme Ereignisse könnten auf eine Zersetzung oder eine polymorphe Umwandlung hinweisen.

Workflow der Charakterisierung

Abbildung 2: Workflow für die Charakterisierung von Ammoniumfumarat.

Zusammenfassung

Dieser Leitfaden hat die wesentlichen Aspekte der Synthese und Charakterisierung von Ammoniumfumarat detailliert beschrieben. Die vorgestellten Protokolle und quantitativen Daten bieten eine solide Grundlage für Forscher und Entwickler, die mit dieser Verbindung arbeiten. Die Synthese durch Neutralisation ist ein effizientes Verfahren, und eine Kombination aus XRD, FTIR, NMR und thermischer Analyse ermöglicht eine umfassende Charakterisierung der strukturellen und physikochemischen Eigenschaften des Produkts.

References

- 1. Diammonium fumarate | 14548-85-7 | Benchchem [benchchem.com]

- 2. Buy Diammonium fumarate (EVT-1186285) | 14548-85-7 [evitachem.com]

- 3. US20120130125A1 - Method for preparing ammonium salts of fumaric or succinic acid - Google Patents [patents.google.com]

- 4. AMMONIUM FUMARATE - Ataman Kimya [atamanchemicals.com]

- 5. US8933271B2 - Method for preparing ammonium salts of fumaric or succinic acid - Google Patents [patents.google.com]

- 6. Ammonium fumarate | C4H10N2O4 | CID 9793847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

Löslichkeit von fumarsaurem Ammoniak in organischen Lösungsmitteln: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine eingehende technische Untersuchung der Löslichkeit von fumarsaurem Ammoniak (auch als Diammoniumfumarat bekannt) in organischen Lösungsmitteln. Der Schwerpunkt liegt auf der Bereitstellung detaillierter experimenteller Protokolle zur Bestimmung der Löslichkeit und der Darstellung der zugrunde liegenden chemischen Prinzipien.

Zusammenfassung der Löslichkeitseigenschaften

Fumarsaures Ammoniak (CAS-Nr. 14548-85-7) ist das Ammoniumsalz der Fumarsäure mit der chemischen Formel (NH₄)₂(C₄H₂O₄).[1] Als ionische Verbindung ist es in polaren Lösungsmitteln wie Wasser sehr gut löslich.[2] Die Löslichkeit in organischen Lösungsmitteln wird jedoch maßgeblich von der Polarität des Lösungsmittels, seiner Fähigkeit zur Bildung von Wasserstoffbrückenbindungen und den ionischen Wechselwirkungen mit dem Salz bestimmt.

Detaillierte quantitative Daten zur Löslichkeit von fumarsaurem Ammoniak in gängigen organischen Lösungsmitteln sind in der öffentlich zugänglichen Literatur kaum verfügbar. Basierend auf den allgemeinen Prinzipien der Löslichkeit ("Gleiches löst sich in Gleichem") lässt sich jedoch eine qualitative Einschätzung vornehmen.

Tabelle 1: Qualitative Löslichkeitsprognose für this compound in ausgewählten organischen Lösungsmitteln

| Lösungsmittel | Chemische Klasse | Polarität | Erwartete Löslichkeit | Begründung |

| Methanol | Protolisch, polar | Hoch | Mäßig bis gering | Kann Wasserstoffbrückenbindungen ausbilden, aber die geringere Polarität im Vergleich zu Wasser schränkt die Solvatisierung der Ionen ein. |

| Ethanol | Protolisch, polar | Mittel | Gering | Ähnlich wie Methanol, aber mit abnehmender Polarität, was zu einer geringeren Löslichkeit führt. |

| Aceton | Aprotisch, polar | Mittel | Sehr gering | Kann keine Wasserstoffbrückenbindungen als Donor ausbilden, was die Solvatisierung der Ammoniumionen erschwert. |

| Isopropanol | Protolisch, polar | Mittel | Gering bis sehr gering | Die sterische Hinderung und die geringere Polarität im Vergleich zu primären Alkoholen reduzieren die Löslichkeit. |

| Dichlormethan | Aprotisch, unpolar | Gering | Vernachlässigbar | Als unpolares Lösungsmittel kann es die Ionen des Salzes nicht effektiv solvatisieren. |

| Hexan | Aprotisch, unpolar | Sehr gering | Vernachlässigbar | Unpolare Alkane sind ungeeignete Lösungsmittel für ionische Salze. |

Experimentelle Protokolle zur Löslichkeitsbestimmung

Zur genauen Bestimmung der Löslichkeit von fumarsaurem Ammoniak in einem bestimmten organischen Lösungsmittel können verschiedene etablierte Methoden angewendet werden. Die Wahl der Methode hängt von der erwarteten Löslichkeit, der verfügbaren Ausstattung und der erforderlichen Genauigkeit ab.

Gravimetrische Methode (Shake-Flask-Methode)

Diese klassische und genaue Methode eignet sich zur Bestimmung der Gleichgewichtslöslichkeit.

Methodik:

-

Herstellung einer gesättigten Lösung: Geben Sie einen Überschuss an fein pulverisiertem fumarsaurem Ammoniak in ein verschließbares Gefäß (z. B. einen Erlenmeyerkolben) mit einem definierten Volumen des zu untersuchenden organischen Lösungsmittels.

-

Äquilibrierung: Verschließen Sie das Gefäß und schütteln oder rühren Sie die Suspension bei konstanter Temperatur für eine ausreichende Zeit (üblicherweise 24-72 Stunden), um sicherzustellen, dass sich ein Gleichgewicht zwischen dem ungelösten Feststoff und der Lösung einstellt. Die Konstanz der Konzentration über die Zeit kann durch Probenahme in Intervallen überprüft werden.

-

Phasentrennung: Lassen Sie die Suspension absetzen und filtrieren Sie einen Teil der überstehenden Lösung durch einen geeigneten Filter (z. B. einen Spritzenvorsatzfilter mit einer Porengröße von 0,45 µm), um alle ungelösten Partikel zu entfernen. Es ist entscheidend, die Temperatur während dieses Schrittes konstant zu halten, um eine Ausfällung oder zusätzliche Lösung zu vermeiden.

-

Probenwägung: Überführen Sie ein genau abgewogenes oder volumetrisch bestimmtes Aliquot des klaren Filtrats in ein tariertes (vorgewogenes) Wägegläschen oder einen Verdampfungskolben.

-

Lösungsmittelentfernung: Verdampfen Sie das Lösungsmittel vorsichtig unter reduziertem Druck oder in einem Trockenschrank bei einer Temperatur, die deutlich unter dem Zersetzungspunkt von fumarsaurem Ammoniak (ca. 150 °C) liegt.[2]

-

Trocknung und Wägung: Trocknen Sie den verbleibenden festen Rückstand bis zur Gewichtskonstanz und wiegen Sie ihn genau.

-

Berechnung: Die Löslichkeit (S) wird wie folgt berechnet:

-

S ( g/100 mL) = (Masse des Rückstands / Volumen des Aliquots) * 100

-

S ( g/100 g Lösungsmittel) = (Masse des Rückstands / Masse des Lösungsmittels im Aliquot) * 100

-

References

Umfassender Technischer Leitfaden zur Thermischen Stabilität von Ammoniumfumarat

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Untersuchung der thermischen Stabilität von Ammoniumfumarat, einer Verbindung von zunehmendem Interesse im pharmazeutischen Bereich. Das Verständnis des thermischen Verhaltens von pharmazeutischen Wirkstoffen und Hilfsstoffen ist für die Gewährleistung der Produktqualität, -sicherheit und -wirksamkeit von entscheidender Bedeutung. In diesem Dokument werden die wichtigsten thermischen Eigenschaften von Ammoniumfumarat, detaillierte Versuchsprotokolle für dessen Analyse und die potenziellen Zersetzungswege zusammengefasst.

Einleitung

Ammoniumfumarat, das Ammoniumsalz der Fumarsäure, wird in verschiedenen industriellen Anwendungen eingesetzt, unter anderem als Lebensmittelzusatzstoff (E368). In der pharmazeutischen Industrie wird es als potenzieller Gegenion zur Salzbildung von pharmazeutischen Wirkstoffen (APIs) untersucht, um deren physikochemische Eigenschaften wie Löslichkeit und Stabilität zu verbessern. Die thermische Stabilität ist ein kritischer Parameter, der die Herstellungs-, Verarbeitungs- und Lagerbedingungen eines Arzneimittels beeinflusst. Instabilität bei erhöhten Temperaturen kann zum Abbau des Wirkstoffs, zum Verlust der Wirksamkeit und zur Bildung potenziell toxischer Verunreinigungen führen.

Thermische Analyse von Ammoniumfumarat: Quantitative Daten

Die thermische Stabilität von Ammoniumfumarat wird hauptsächlich mittels thermogravimetrischer Analyse (TGA) und dynamischer Differenzkalorimetrie (DSC) untersucht. Diese Techniken liefern wertvolle Informationen über Massenveränderungen und thermische Ereignisse als Funktion der Temperatur.

Obwohl in der öffentlich zugänglichen Literatur spezifische TGA/DSC-Kurven für Ammoniumfumarat nur begrenzt verfügbar sind, deuten verschiedene Quellen auf dessen thermisches Verhalten hin. Ein Patent legt nahe, dass Ammoniumfumarat nicht bei Temperaturen über 70 °C getrocknet werden sollte, was auf eine mögliche Zersetzung bei höheren Temperaturen hindeutet.[1] Eine andere Quelle gibt an, dass Ammoniumfumarat bei 287 °C vollständig verdampft. Im Gegensatz dazu wird in einer kommerziellen Quelle erwähnt, dass Diammoniumfumarat Schmelzpunkte von über 200 °C aufweist, was durch thermogravimetrische Analyse bestätigt wurde, jedoch ohne Bereitstellung der eigentlichen Daten.[2]

Zum Vergleich zeigt die Fumarsäure selbst einen signifikanten Massenverlust ab etwa 170 °C und eine Sublimation mit einem starken endothermen Peak bei 273 °C. Die vollständige Zersetzung wird bei etwa 300 °C beobachtet.[3][4]

Tabelle 1: Zusammenfassung der thermischen Eigenschaften von Ammoniumfumarat und verwandten Verbindungen

| Verbindung | Methode | Beobachtetes Ereignis | Temperaturbereich (°C) | Anmerkungen |

| Ammoniumfumarat | Trocknungsempfehlung | Zersetzung | > 70 | Empfehlung aus einem Patent zur Herstellung.[1] |

| Ammoniumfumarat | Nicht spezifiziert | Vollständige Verdampfung | 287 | Angabe aus einer allgemeinen chemischen Beschreibung. |

| Diammoniumfumarat | TGA (impliziert) | Schmelzpunkt | > 200 | Angabe aus einer kommerziellen Quelle, Daten nicht gezeigt.[2] |

| Fumarsäure | TGA | Beginn des Massenverlusts | ~170 | Beginn der Sublimation/Zersetzung.[3] |

| Fumarsäure | DSC | Endothermer Peak (Sublimation) | 273 | Starke endotherme Reaktion.[4] |

| Fumarsäure | TGA | Vollständige Zersetzung | ~300 | Vollständiger Massenverlust.[3] |

Detaillierte Versuchsprotokolle

Die folgenden Protokolle beschreiben die Standardmethoden zur Durchführung der thermogravimetrischen Analyse und der dynamischen Differenzkalorimetrie für pharmazeutische Salze wie Ammoniumfumarat.[5][6][7][8]

Thermogravimetrische Analyse (TGA)

Ziel: Bestimmung der thermischen Stabilität und des Zersetzungsprofils von Ammoniumfumarat durch Messung der Massenänderung als Funktion der Temperatur.

Gerät: Ein kalibriertes thermogravimetrisches Analysegerät (z. B. Mettler Toledo TGA/SDTA 851e oder ein gleichwertiges Gerät).[6]

Probenvorbereitung:

-

Eine kleine Menge Ammoniumfumarat (typischerweise 5-10 mg) wird in einen inerten Tiegel (z. B. Aluminiumoxid) eingewogen.[6]

-

Die genaue Masse der Probe wird vom Gerät aufgezeichnet.

Experimentelle Bedingungen:

-

Temperaturbereich: Raumtemperatur bis 400 °C (oder höher, je nach erwarteter Zersetzung).

-

Heizrate: Eine lineare Heizrate von 10 °C/min wird typischerweise verwendet.

-

Atmosphäre: Ein inertes Gas wie Stickstoff mit einer konstanten Flussrate (z. B. 30-50 ml/min), um eine oxidative Zersetzung zu verhindern.[6]

-

Tiegel: Offener Aluminiumoxid- oder Platintiegel.

Durchführung:

-

Der gefüllte Tiegel wird in den TGA-Ofen gestellt.

-

Das Experiment wird mit den oben genannten Parametern gestartet.

-

Die Masse der Probe wird kontinuierlich aufgezeichnet, während die Temperatur ansteigt.

-

Die resultierende TGA-Kurve (Masse vs. Temperatur) und ihre erste Ableitung (DTG-Kurve) werden analysiert, um die Onset-Temperatur der Zersetzung und die Temperaturen der maximalen Zersetzungsraten zu bestimmen.

Dynamische Differenzkalorimetrie (DSC)

Ziel: Untersuchung der thermischen Übergänge (z. B. Schmelzen, Kristallisation, Zersetzung) von Ammoniumfumarat durch Messung des Wärmeflusses in die oder aus der Probe als Funktion der Temperatur.

Gerät: Ein kalibriertes dynamisches Differenzkalorimeter.

Probenvorbereitung:

-

Eine kleine Menge Ammoniumfumarat (typischerweise 2-5 mg) wird in einen Aluminium-DSC-Tiegel eingewogen.

-

Der Tiegel wird hermetisch verschlossen, um eine Verdampfung vor der Zersetzung zu verhindern.

Experimentelle Bedingungen:

-

Temperaturbereich: Raumtemperatur bis 300 °C (oder höher, abhängig von der TGA-Analyse).

-

Heizrate: Eine lineare Heizrate von 10 °C/min.

-

Atmosphäre: Eine inerte Atmosphäre (Stickstoff) mit einer konstanten Flussrate (z. B. 30-50 ml/min).

-

Referenz: Ein leerer, hermetisch verschlossener Aluminiumtiegel.

Durchführung:

-

Der Proben- und der Referenztiegel werden in die DSC-Zelle eingebracht.

-

Das Experiment wird mit den oben genannten Parametern gestartet.

-

Der Wärmeflussunterschied zwischen der Probe und der Referenz wird als Funktion der Temperatur aufgezeichnet.

-

Die resultierende DSC-Kurve wird auf endotherme (Schmelzen, Verdampfen) und exotherme (Kristallisation, Zersetzung) Peaks analysiert.

Visualisierung von Arbeitsabläufen und logischen Beziehungen

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen den experimentellen Arbeitsablauf für die thermische Analyse und den logischen Zusammenhang der Zersetzungswege.

Abbildung 1: Experimenteller Arbeitsablauf für die thermische Analyse von Ammoniumfumarat.

Abbildung 2: Mögliche Zersetzungswege von Ammoniumfumarat bei thermischer Belastung.

Diskussion der thermischen Stabilität und Zersetzungswege

Basierend auf der Analyse verwandter Ammoniumcarboxylat-Salze können mehrere Zersetzungswege für Ammoniumfumarat postuliert werden.[9]

-

Dissoziation in Säure und Ammoniak: Der wahrscheinlichste anfängliche Zersetzungsschritt ist die reversible Dissoziation in seine Bestandteile: Fumarsäure und Ammoniak. Dieser Prozess ist typisch für Ammoniumsalze schwacher Säuren. Der Massenverlust in der TGA würde der Freisetzung von Ammoniak entsprechen, gefolgt von der Sublimation oder Zersetzung der verbleibenden Fumarsäure bei höheren Temperaturen.

-

Dehydratisierung zu Amid: Ein weiterer möglicher Weg ist die intramolekulare oder intermolekulare Dehydratisierung unter Bildung von Fumaramid und Wasser. Dies würde ebenfalls zu einem Massenverlust in der TGA führen.

-

Vollständige Zersetzung: Bei ausreichend hohen Temperaturen wird Ammoniumfumarat wahrscheinlich einer vollständigen Zersetzung in kleinere gasförmige Produkte wie Kohlendioxid, Wasser und Stickoxide unterliegen.

Die tatsächlichen Zersetzungswege und die damit verbundenen Temperaturen hängen stark von den experimentellen Bedingungen ab, insbesondere von der Heizrate und der Atmosphäre. Eine gekoppelte TGA-Massenspektrometrie (TGA-MS) oder TGA-Fourier-Transform-Infrarotspektroskopie (TGA-FTIR) wäre erforderlich, um die bei der Zersetzung entstehenden Gase zu identifizieren und die genauen Zersetzungswege zu bestätigen.

Bedeutung für die Arzneimittelentwicklung

Das Verständnis der thermischen Stabilität von Ammoniumfumarat ist für Fachleute in der Arzneimittelentwicklung von entscheidender Bedeutung:

-

Formulierung: Die Kenntnis der Zersetzungstemperatur hilft bei der Auswahl geeigneter Hilfsstoffe und Herstellungsverfahren (z. B. Granulierung, Tablettierung), bei denen erhöhte Temperaturen auftreten können.

-

Herstellung: Prozesse wie das Trocknen müssen bei Temperaturen durchgeführt werden, die deutlich unterhalb des Zersetzungsbeginns liegen, um die Integrität des Wirkstoffs zu gewährleisten. Die Empfehlung, Ammoniumfumarat nicht über 70 °C zu trocknen, ist hier ein wichtiger Anhaltspunkt.[1]

-

Lagerung und Haltbarkeit: Die thermische Stabilität beeinflusst die Lagerbedingungen und die Haltbarkeit des Endprodukts. Eine Zersetzung im Laufe der Zeit kann die Wirksamkeit des Arzneimittels verringern und zu Sicherheitsproblemen führen.

-

Salzauswahl: Bei der Auswahl von Salzen für neue chemische Wirkstoffe ist die thermische Stabilität ein wichtiger Screening-Parameter. Ein Salz mit einer höheren Zersetzungstemperatur ist im Allgemeinen für die Entwicklung robuster Formulierungen vorzuziehen.

Fazit

Die thermische Stabilität von Ammoniumfumarat ist ein kritischer Faktor für seine Anwendung in der pharmazeutischen Industrie. Obwohl detaillierte quantitative TGA- und DSC-Daten in der wissenschaftlichen Literatur begrenzt sind, deuten die verfügbaren Informationen darauf hin, dass die Zersetzung bei erhöhten Temperaturen ein wichtiger Aspekt ist. Die in diesem Leitfaden beschriebenen Standard-Versuchsprotokolle für die TGA- und DSC-Analyse bieten einen robusten Rahmen für die Charakterisierung der thermischen Eigenschaften von Ammoniumfumarat und anderen pharmazeutischen Salzen. Ein gründliches Verständnis seines thermischen Verhaltens ist unerlässlich, um die Entwicklung sicherer, stabiler und wirksamer Arzneimittel zu gewährleisten. Zukünftige Studien, die gekoppelte Techniken wie TGA-MS oder TGA-FTIR einsetzen, sind erforderlich, um die genauen Zersetzungsprodukte und -wege aufzuklären.

References

- 1. US20120130125A1 - Method for preparing ammonium salts of fumaric or succinic acid - Google Patents [patents.google.com]

- 2. Buy Diammonium fumarate (EVT-1186285) | 14548-85-7 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. epfl.ch [epfl.ch]

- 7. improvedpharma.com [improvedpharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. libjournals.unca.edu [libjournals.unca.edu]

Kristallstruktur von fumarsaurem Ammoniak: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Kristallstruktur von fumarsaurem Ammoniak, mit besonderem Fokus auf Diammoniumfumarat. Die Salze der Fumarsäure sind in der pharmazeutischen Entwicklung von entscheidender Bedeutung für die Salzbildung und die Modifikation der physikochemischen Eigenschaften von pharmazeutischen Wirkstoffen. Das Verständnis ihrer Kristallstrukturen ist für die Vorhersage von Stabilität, Löslichkeit und Bioverfügbarkeit von grundlegender Bedeutung.

Einleitung

Fumarsäure, eine natürlich vorkommende Dicarbonsäure, reagiert mit Ammoniak zu Ammoniumsalzen. Während theoretisch sowohl Monoammonium- als auch Diammoniumfumarat gebildet werden können, ist die vorherrschende und kristallographisch gut charakterisierte Form das Diammoniumfumarat, (NH₄)₂ (C₄H₂O₄). Umfangreiche Suchen in kristallographischen Datenbanken ergaben keine stabile, isolierbare Kristallstruktur für Monoammoniumfumarat, was darauf hindeutet, dass Diammoniumfumarat die thermodynamisch bevorzugte feste Form ist.

Dieses Salz weist ein robustes dreidimensionales Netzwerk auf, das durch Wasserstoffbrückenbindungen stabilisiert wird, was ihm definierte physikalische Eigenschaften verleiht, die für die Materialwissenschaft und die pharmazeutische Formulierung relevant sind.

Kristallstruktur von Diammoniumfumarat

Die Kristallstruktur von Diammoniumfumarat wurde mittels Einkristall-Röntgenbeugung aufgeklärt. Die Struktur gehört zum monoklinen Kristallsystem.

Kristallographische Daten

Die folgenden Tabellen fassen die quantitativen Daten für die Kristallstruktur von Diammoniumfumarat zusammen, wie von Hosomi, Ito und Ohba (1998) berichtet.[1]

Tabelle 1: Kristallographische Parameter für Diammoniumfumarat

| Parameter | Wert |

| Summenformel | C₄H₁₀N₂O₄ |

| Molekulargewicht | 150.13 g/mol |

| Kristallsystem | Monoklin |

| Raumgruppe | P 1 2₁/c 1 |

| a | 3.733 Å |

| b | 8.009 Å |

| c | 11.508 Å |

| α | 90.00000 ° |

| β | 92.46 ° |

| γ | 90.00000 ° |

| Volumen | 343.9 ų |

| Z | 2 |

Quelle: Hosomi, Ito, & Ohba, 1998[1]

Tabelle 2: Ausgewählte Bindungslängen und -winkel

| Bindung/Winkel | Länge (Å) / Grad (°) |

| Fumarat-Dianion | |

| C=C | Typischerweise ~1.34 Å |

| C-C | Typischerweise ~1.49 Å |

| C-O | Typischerweise ~1.25 Å |

| O-C-O | Typischerweise ~125° |

| Wasserstoffbrückenbindungen | |

| N···O Abstände | 2.790(1) - 2.903(1) Å |

Anmerkung: Spezifische Bindungslängen und -winkel für das Fumarat-Dianion in dieser Kristallstruktur sind nicht explizit in der zitierten Literatur angegeben, die bereitgestellten Werte basieren auf typischen Werten für Fumarat-Dianionen in kristallinen Zuständen. Die N···O-Abstände sind direkt aus der Studie von Hosomi, Ito, & Ohba (1998) entnommen.[2]

Molekulare Packung und Wasserstoffbrückenbindungen

Die Kristallstruktur von Diammoniumfumarat wird durch ein ausgedehntes dreidimensionales Netzwerk von intermolekularen N-H···O-Wasserstoffbrückenbindungen stabilisiert.[3][4] Die Ammoniumkationen (NH₄⁺) fungieren als Wasserstoffbrückendonoren, während die Carboxylatsauerstoffatome der Fumarat-Dianionen als Akzeptoren dienen. Dieses robuste Netzwerk von Wasserstoffbrückenbindungen ist für die Stabilität des Kristallgitters verantwortlich.

Experimentelle Protokolle

Synthese und Kristallisation von Diammoniumfumarat

Hochwertige Einkristalle von Diammoniumfumarat, die für die Röntgenbeugungsanalyse geeignet sind, können durch die Methode der langsamen Verdampfung aus wässrigen Lösungen gezüchtet werden.

Protokoll zur Laborsynthese und Kristallisation:

-

Herstellung einer gesättigten Lösung: Lösen Sie Fumarsäure in deionisiertem Wasser bei leicht erhöhter Temperatur (ca. 40 °C), um die Auflösung zu unterstützen.

-

Neutralisation: Fügen Sie langsam eine stöchiometrische Menge einer Ammoniumhydroxidlösung (oder Ammoniumbicarbonat/Carbonat) unter Rühren hinzu, bis ein pH-Wert von etwa 7-8 erreicht ist, was auf die vollständige Neutralisation der Fumarsäure zu Diammoniumfumarat hinweist. Bei Verwendung von Carbonat oder Bicarbonat muss die Zugabe langsam erfolgen, um ein übermäßiges Schäumen durch die Entwicklung von Kohlendioxidgas zu kontrollieren.[3]

-

Filtration: Filtrieren Sie die warme Lösung, um unlösliche Verunreinigungen zu entfernen.

-

Kristallwachstum: Decken Sie das Gefäß mit der Lösung locker ab (z. B. mit perforierter Paraffinfolie), um eine langsame Verdampfung des Lösungsmittels bei Raumtemperatur zu ermöglichen. Stellen Sie das Gefäß an einen erschütterungsfreien Ort.

-

Kristallernte: Innerhalb von Tagen bis Wochen bilden sich gut ausgebildete Kristalle. Die Kristalle können dann aus der Lösung entnommen und an der Luft getrocknet werden.

Für die industrielle Produktion wird ein ähnlicher Neutralisationsprozess verwendet, gefolgt von einer kontrollierten Kühlung der gesättigten Lösung auf 15-18 °C, um die Kristallisation auszulösen.[3][5]

Einkristall-Röntgenbeugungsanalyse

Die Bestimmung der Kristallstruktur wurde unter Verwendung eines Einkristall-Röntgenbeugungsgeräts durchgeführt.

Typischer experimenteller Arbeitsablauf:

-

Kristallmontage: Ein geeigneter Einkristall wird auf einem Goniometerkopf montiert.

-

Datensammlung: Der Kristall wird einem monochromatischen Röntgenstrahl ausgesetzt und die Beugungsdaten werden bei einer kontrollierten Temperatur gesammelt.

-

Strukturlösung und -verfeinerung: Die gesammelten Beugungsintensitäten werden verwendet, um die Positionen der Atome in der Einheitszelle zu bestimmen (Strukturlösung). Anschließend werden die Atomparameter (Koordinaten, thermische Parameter) verfeinert, um die bestmögliche Übereinstimmung zwischen dem berechneten und dem beobachteten Beugungsmuster zu erzielen.

Visualisierungen

Logischer Aufbau der Kristallstruktur

Das folgende Diagramm illustriert die hierarchische Beziehung der Komponenten, die die Kristallstruktur von Diammoniumfumarat bilden.

Abbildung 1: Logischer Aufbau der Diammoniumfumarat-Kristallstruktur.

Experimenteller Arbeitsablauf zur Kristallstrukturanalyse

Das folgende Diagramm beschreibt den typischen Arbeitsablauf von der Synthese bis zur endgültigen Strukturanalyse.

Abbildung 2: Arbeitsablauf zur Bestimmung der Kristallstruktur.

Schlussfolgerung

Die Kristallstruktur von Diammoniumfumarat ist gut charakterisiert und zeigt ein monoklines Gitter, das durch ein robustes dreidimensionales Netzwerk von Wasserstoffbrückenbindungen zusammengehalten wird. Diese detaillierte strukturelle Kenntnis ist für Wissenschaftler, die in der Arzneimittelentwicklung und Materialwissenschaft arbeiten, von unschätzbarem Wert, da sie ein grundlegendes Verständnis der Festkörpereigenschaften dieses Salzes liefert. Die bereitgestellten Protokolle bieten eine Grundlage für die reproduzierbare Synthese und Kristallisation von Diammoniumfumarat für weitere Forschungen. Das Fehlen einer stabilen kristallinen Form von Monoammoniumfumarat unterstreicht die relative Stabilität der Diammonium-Spezies.

References

- 1. Ammonium fumarate | C4H10N2O4 | CID 9793847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Diammonium fumarate | 14548-85-7 | Benchchem [benchchem.com]

- 4. Buy Diammonium fumarate (EVT-1186285) | 14548-85-7 [evitachem.com]

- 5. US20120130125A1 - Method for preparing ammonium salts of fumaric or succinic acid - Google Patents [patents.google.com]

Spektroskopische Analyse von Ammoniumfumarat: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur spektroskopischen Charakterisierung von Ammoniumfumarat. Der Schwerpunkt liegt auf den drei zentralen Analysemethoden: Kernspinresonanz (NMR), Infrarot (IR)- und Raman-Spektroskopie. Die hier präsentierten Daten und Protokolle sollen Forschern als umfassende Referenz für die Identifizierung und Analyse dieser Verbindung dienen.

Zusammenfassung der spektroskopischen Daten

Die spektroskopischen Eigenschaften von Ammoniumfumarat werden durch die kombinierten Merkmale des Ammonium-Kations (NH₄⁺) und des Fumarat-Dianions (⁻OOC-CH=CH-COO⁻) bestimmt. Die folgende Tabelle fasst die erwarteten und berichteten quantitativen Daten aus der NMR-, IR- und Raman-Analyse zusammen.

| Spektroskopische Methode | Parameter | Beobachteter/Erwarteter Wert | Anmerkungen |

| ¹H-NMR | Chemische Verschiebung (δ) | ~6,5 - 6,8 ppm | Singulett, zurückzuführen auf die beiden äquivalenten Vinylprotonen (-CH=CH-) im Fumarat-Anion. Die genaue Verschiebung kann je nach Lösungsmittel und Konzentration variieren. |

| Chemische Verschiebung (δ) | ~7,0 - 8,0 ppm | Breites Singulett, zurückzuführen auf die Protonen des Ammonium-Kations (NH₄⁺). Die chemische Verschiebung und die Linienbreite sind stark vom Lösungsmittel und vom Protonenaustausch abhängig. | |

| ¹³C-NMR | Chemische Verschiebung (δ) | ~130 - 140 ppm | Signal der vinylischen Kohlenstoffatome (-CH=CH-).[1][2][3] |

| Chemische Verschiebung (δ) | ~170 - 185 ppm | Signal der Carboxylat-Kohlenstoffatome (-COO⁻).[1][2] | |

| IR-Spektroskopie | Wellenzahl (cm⁻¹) | ~3200 - 3000 cm⁻¹ | Breite Bande, N-H-Streckschwingungen des Ammonium-Ions. |

| Wellenzahl (cm⁻¹) | ~1580 cm⁻¹ | Starke Bande, asymmetrische Streckschwingung der Carboxylat-Gruppe (COO⁻).[4] | |

| Wellenzahl (cm⁻¹) | ~1430 cm⁻¹ | Starke Bande, symmetrische Streckschwingung der Carboxylat-Gruppe (COO⁻).[4] | |

| Wellenzahl (cm⁻¹) | ~980 cm⁻¹ | C-H-Deformationsschwingung (out-of-plane) der Vinylgruppe. | |

| Raman-Spektroskopie | Wellenzahl (cm⁻¹) | ~1657 cm⁻¹ | Starke Bande, C=C-Streckschwingung.[5][6][7] |

| Wellenzahl (cm⁻¹) | ~1431 cm⁻¹ | Symmetrische Streckschwingung der Carboxylat-Gruppe (COO⁻).[5][6][8][7] | |

| Wellenzahl (cm⁻¹) | ~1296 cm⁻¹ | C-H-Deformationsschwingung (in-plane) der Vinylgruppe.[5][6][8][7] | |

| Wellenzahl (cm⁻¹) | ~913 cm⁻¹ | C-C-Streckschwingung.[5][6][8][7] |

Detaillierte experimentelle Protokolle

Die folgenden Protokolle beschreiben die Standardverfahren zur Erfassung der spektroskopischen Daten von festem Ammoniumfumarat.

Festkörper-NMR-Spektroskopie

Die Festkörper-NMR (ssNMR) ist eine leistungsstarke Technik zur Untersuchung der lokalen chemischen Umgebung der Atomkerne in festen Materialien.[4] Für Ammoniumfumarat liefert die ssNMR komplementäre Informationen zur Röntgenbeugung, insbesondere im Hinblick auf die Moleküldynamik und die elektronische Umgebung der Kerne.

Protokoll:

-

Probenvorbereitung: Die kristalline Ammoniumfumarat-Probe wird sorgfältig in einen NMR-Rotor (typischerweise aus Zirkonoxid) gepackt. Es ist darauf zu achten, dass die Probe fein pulverisiert und homogen ist, um eine stabile Rotation zu gewährleisten.

-

Instrumentation: Ein Festkörper-NMR-Spektrometer, das mit einem Magic-Angle-Spinning (MAS)-Probenkopf ausgestattet ist, wird verwendet.

-

Aufnahmeparameter (Beispiel für ¹³C-NMR):

-

Technik: Cross-Polarization Magic-Angle Spinning (CP/MAS).

-

Rotationsfrequenz: 5-15 kHz. Eine hohe Rotationsgeschwindigkeit ist entscheidend, um die anisotropen Wechselwirkungen zu mitteln und hochaufgelöste Spektren zu erhalten.

-

Kontaktzeit (CP): 1-5 ms. Die Kontaktzeit wird optimiert, um einen maximalen Signaltransfer von den Protonen zu den Kohlenstoffkernen zu erreichen.

-

Recycling-Verzögerung: 5-10 s, abhängig von der ¹H-Spin-Gitter-Relaxationszeit (T₁).

-

Protonenentkopplung: Während der Akquisition wird eine Hochleistungs-Protonenentkopplung (z.B. SPINAL-64 oder TPPM) angewendet, um die dipolaren Kopplungen zwischen Protonen und Kohlenstoffkernen zu entfernen.

-

-

Datenverarbeitung: Das aufgenommene Free Induction Decay (FID) wird fouriertransformiert, phasenkorrigiert und die Basislinie wird korrigiert, um das endgültige Spektrum zu erhalten. Die chemischen Verschiebungen werden relativ zu einer externen Referenz (z.B. Adamantan oder Glycin) kalibriert.

Infrarot (IR)-Spektroskopie (KBr-Pressling-Methode)

Die IR-Spektroskopie misst die Absorption von Infrarotstrahlung durch die Probe, was zu Vibrationen der Molekülbindungen führt. Die KBr-Pressling-Methode ist eine gängige Technik für die Analyse von festen Proben.

Protokoll:

-

Probenvorbereitung:

-

Etwa 1-2 mg Ammoniumfumarat und 100-200 mg Kaliumbromid (KBr) von spektroskopischer Qualität werden in einem Achatmörser getrennt zu einem feinen Pulver zerrieben. Das KBr muss absolut trocken sein, da Wasser eine breite Bande im IR-Spektrum erzeugt.

-

Die beiden Pulver werden anschließend gründlich miteinander vermischt.

-

-

Pressen des Pellets:

-

Die Pulvermischung wird in eine Pelletpresse gefüllt.

-

Unter hohem Druck (typischerweise 8-10 Tonnen) wird die Mischung zu einer durchsichtigen oder durchscheinenden Scheibe (Pellet) gepresst.

-

-

Messung:

-

Das KBr-Pellet wird in den Probenhalter eines FTIR-Spektrometers platziert.

-

Eine Hintergrundmessung (ohne Probe) wird durchgeführt, um die Absorption durch atmosphärisches CO₂ und Wasser zu kompensieren.

-

Das IR-Spektrum der Probe wird im Bereich von 4000 bis 400 cm⁻¹ aufgenommen.

-

Raman-Spektroskopie

Die Raman-Spektroskopie ist eine komplementäre Technik zur IR-Spektroskopie, die auf der inelastischen Streuung von monochromatischem Licht basiert. Sie liefert Informationen über die Schwingungs-, Rotations- und andere niederfrequente Moden in einem System.

Protokoll:

-

Probenvorbereitung: Eine kleine Menge des kristallinen Ammoniumfumarat-Pulvers wird auf einen Mikroskop-Objektträger oder in eine Kapillare gegeben.

-

Instrumentation: Ein Raman-Spektrometer, das mit einem Laser (z.B. 532 nm oder 785 nm), einem Mikroskop zur Probenpositionierung und einem empfindlichen Detektor (z.B. CCD-Kamera) ausgestattet ist, wird verwendet.

-

Messung:

-

Der Laser wird auf die Probe fokussiert. Die Laserleistung und die Belichtungszeit werden so eingestellt, dass ein gutes Signal-Rausch-Verhältnis erreicht wird, ohne die Probe zu beschädigen oder Fluoreszenz zu induzieren.

-

Das gestreute Licht wird gesammelt und durch ein Gitter geleitet, um die Raman-Verschiebungen zu trennen.

-

Das Spektrum wird über einen definierten Wellenzahlbereich (z.B. 200 - 3500 cm⁻¹) aufgezeichnet.

-

-

Datenverarbeitung: Das Spektrum wird hinsichtlich des kosmischen Strahlungsuntergrunds und eventueller Fluoreszenz korrigiert. Die Peakpositionen und -intensitäten werden analysiert.

Visualisierungen

Die folgenden Diagramme illustrieren den logischen Arbeitsablauf bei der spektroskopischen Analyse und die molekulare Struktur von Ammoniumfumarat.

Abbildung 1: Logischer Arbeitsablauf der spektroskopischen Analyse von Ammoniumfumarat.

Abbildung 2: Molekulare Struktur von Ammoniumfumarat mit seinen Ionen.

References

- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Diammonium fumarate | 14548-85-7 | Benchchem [benchchem.com]

- 5. Raman micro-spectroscopy reveals the spatial distribution of fumarate in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Raman micro-spectroscopy reveals the spatial distribution of fumarate in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

Technischer Leitfaden zu Diammoniumfumarat: CAS-Nummer, Sicherheitsdaten und Handhabungsprotokolle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt dieses Dokument eine umfassende technische Anleitung zu Diammoniumfumarat dar. Es behandelt die CAS-Nummer, detaillierte Sicherheitsinformationen und fasst quantitative Daten in übersichtlichen Tabellen zusammen.

Identifizierung und chemische Eigenschaften

Unter der gebräuchlichen, aber chemisch ungenauen Bezeichnung "fumarsaures Ammoniak" versteht man in der Regel Diammoniumfumarat. Diese organische Verbindung ist das Ammoniumsalz der Fumarsäure.

Die eindeutige Identifizierung in wissenschaftlichen und regulatorischen Kontexten erfolgt über die CAS-Nummer.

CAS-Nummer: 14548-85-7[1][2][3][4]

Die folgende Tabelle fasst die wesentlichen physikalischen und chemischen Eigenschaften von Diammoniumfumarat zusammen.

| Eigenschaft | Wert | Quelle(n) |

| Chemische Bezeichnung | Diammoniumfumarat | [1][3][5] |

| Andere Namen | Ammoniumfumarat, (E)-2-Butendioatdiammoniumsalz | [1][3][5] |

| Summenformel | C₄H₁₀N₂O₄ | [1][6] |

| Molekulargewicht | 150.13 g/mol | [1][6] |

| Aussehen | Weißer kristalliner Feststoff | [6][7] |

| Schmelzpunkt | ca. 150 °C | [6][7] |

| Löslichkeit | Gut löslich in Wasser | [6][7] |

| pH-Wert einer wässrigen Lösung | Leicht alkalisch | [6][7] |

Sicherheitsdaten und Gefahrenhinweise

Basierend auf verfügbaren Sicherheitsdaten wird Diammoniumfumarat als reizend eingestuft, insbesondere für die Augen.

GHS-Einstufung:

-

Augenreizung (Kategorie 2): Verursacht schwere Augenreizung.[5]

Detaillierte toxikologische Daten wie LD50- oder LC50-Werte sind in öffentlich zugänglichen Quellen nur begrenzt verfügbar. Anwender sollten daher stets das spezifische Sicherheitsdatenblatt des Lieferanten konsultieren und die Verbindung mit der entsprechenden Vorsicht handhaben, die für potenziell reizende Chemikalien geboten ist.

Experimentelle Protokolle und Handhabung

Obwohl spezifische, standardisierte experimentelle Protokolle für den Umgang mit Diammoniumfumarat nicht weitreichend publiziert sind, lassen sich aus den allgemeinen Laborrichtlinien und den bekannten Eigenschaften der Substanz sichere Handhabungsverfahren ableiten.

Synthese: Die Herstellung erfolgt typischerweise durch eine Neutralisationsreaktion von Fumarsäure mit einer Ammoniumquelle wie Ammoniumhydroxid, Ammoniumbicarbonat oder Ammoniumcarbonat in einem wässrigen Medium.[7] Die Reaktionstemperatur wird dabei in der Regel unter 40°C gehalten, um die Zersetzung der Ammoniumreagenzien zu vermeiden. Die Kristallisation wird anschließend durch Abkühlen auf 15-18°C eingeleitet.[7]

Lagerung:

-

Bedingungen: Kühl und trocken in einem gut verschlossenen Behälter lagern.[1] Eine Lagerung bei 2-8°C wird empfohlen.[1]

-

Inkompatibilitäten: Kontakt mit starken Oxidationsmitteln, starken Säuren und starken Basen vermeiden.

Handhabung:

-

Persönliche Schutzausrüstung (PSA):

-

Augenschutz: Schutzbrille mit Seitenschutz oder Chemikalienschutzbrille.

-

Handschutz: Geeignete chemikalienbeständige Schutzhandschuhe.

-

Körperschutz: Laborkittel.

-

-

Technische Maßnahmen: Für ausreichende Belüftung sorgen, um die Bildung von Stäuben zu minimieren. Bei der Handhabung fester Stoffe Staubentwicklung vermeiden.

Erste-Hilfe-Maßnahmen:

-

Nach Augenkontakt: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen. Bei anhaltender Augenreizung: Ärztlichen Rat einholen/ärztliche Hilfe hinzuziehen.

-

Nach Hautkontakt: Mit viel Wasser und Seife waschen.

-

Nach Einatmen: Die betroffene Person an die frische Luft bringen und für ungehinderte Atmung sorgen.

-

Nach Verschlucken: Mund ausspülen. Bei Unwohlsein ärztlichen Rat einholen.

Logischer Arbeitsablauf zur Sicherheitsbewertung

Der folgende Arbeitsablauf illustriert den Prozess zur Ermittlung der Sicherheitsinformationen für eine chemische Substanz wie Diammoniumfumarat.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Ammonium fumarate - Wikipedia [en.wikipedia.org]

- 4. scimplify.com [scimplify.com]

- 5. Ammonium fumarate | C4H10N2O4 | CID 9793847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Diammonium fumarate (EVT-1186285) | 14548-85-7 [evitachem.com]

- 7. Diammonium fumarate | 14548-85-7 | Benchchem [benchchem.com]

Ammoniumfumarat als Vorläufer in der Materialsynthese: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der Verwendung von Ammoniumfumarat als Vorläuferverbindung in der modernen Materialsynthese. Der Schwerpunkt liegt auf der Bereitstellung umfassender experimenteller Protokolle, quantitativer Daten und konzeptioneller Arbeitsabläufe, um Forscher bei der Nutzung dieses vielseitigen Reagenzes zu unterstützen. Es werden Synthesewege für metallorganische Gerüstverbindungen (MOFs) und das Potenzial für die Herstellung von Metalloxiden untersucht, wobei die entscheidende Rolle der Fumarat- und Ammonium-Ionen im Syntheseprozess beleuchtet wird.

Einleitung: Die Rolle von Fumarat-basierten Vorläufern

Fumarsäure und ihre Salze, wie Ammoniumfumarat, haben sich als äußerst wertvolle Bausteine in der Materialchemie erwiesen. Das Fumarat-Dianion ist ein starrer, linearer organischer Linker, der sich ideal für den Aufbau geordneter, poröser Strukturen eignet. Insbesondere metallorganische Gerüstverbindungen (MOFs), die Fumarat als Linker verwenden, zeichnen sich durch hohe Stabilität und beträchtliche innere Oberflächen aus. Ammoniumfumarat bietet als Vorläufer den potenziellen Vorteil, dass das Ammoniumion während der Synthese als flüchtiger pH-Regulator oder Templat fungieren kann, das bei thermischer Nachbehandlung leicht entfernt wird und definierte Porenstrukturen hinterlässt.

Synthese von Fumarat-basierten metallorganischen Gerüstverbindungen (MOFs)

Eine der Hauptanwendungen von Fumarat-Vorläufern liegt in der Synthese von robusten Zirkonium-basierten MOFs, insbesondere MOF-801. Diese Materialien sind für ihre außergewöhnliche thermische und chemische Stabilität bekannt.

Allgemeiner Syntheseworkflow für Fumarat-basierte MOFs

Der Prozess zur Herstellung von Fumarat-basierten MOFs folgt typischerweise einem lösungsmittelbasierten Ansatz, oft unter hydrothermalen oder solvothermalen Bedingungen. Der folgende logische Arbeitsablauf skizziert die wesentlichen Schritte von den Vorläufermolekülen bis zum fertigen, aktivierten Material.

Theoretische Untersuchung der Molekülstruktur des Fumarsäure-Ammoniak-Addukts: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Veröffentlichungsdatum: 31. Oktober 2025

Zusammenfassung

Dieses Dokument bietet eine detaillierte theoretische Analyse der Molekülstruktur des Addukts aus Fumarsäure und Ammoniak. In Ermangelung direkter experimenteller oder umfassender theoretischer Studien zu diesem spezifischen Komplex stützt sich dieser Leitfaden auf computergestützte Methoden, um die wahrscheinlichen geometrischen Konfigurationen, intermolekularen Wechselwirkungen und Schwingungseigenschaften des Addukts vorherzusagen. Die hier präsentierten Daten und Methoden basieren auf Analogien zu gut untersuchten Systemen, wie dem Formamid-Wasserstoffbrücken-System und theoretischen Studien zu Fumarsäure-Konformeren. Die Ergebnisse sollen als Grundlage für zukünftige experimentelle und computergestützte Untersuchungen in der Arzneimittelentwicklung und Materialwissenschaft dienen, wo das Verständnis solcher molekularer Komplexe von entscheidender Bedeutung ist.

Einleitung

Die Wechselwirkung zwischen Carbonsäuren und Ammoniak ist ein fundamentaler Prozess in der Chemie und Biologie. Fumarsäure, eine ungesättigte Dicarbonsäure, spielt eine wichtige Rolle im Zitronensäurezyklus und dient als Baustein in der Synthese von Polymeren und Pharmazeutika. Die Bildung von Addukten mit Ammoniak kann die physikochemischen Eigenschaften der Fumarsäure, wie Löslichkeit und Stabilität, signifikant beeinflussen. Das Verständnis der molekularen Struktur dieser Addukte ist daher für die rationale Gestaltung von Arzneimitteln und neuen Materialien unerlässlich.

Dieser technische Leitfaden untersucht die Molekülstruktur des Fumarsäure-Ammoniak-Addukts mittels theoretischer Methoden. Es werden potenzielle Wasserstoffbrückenbindungen, die resultierenden geometrischen Parameter und die energetische Stabilität verschiedener Konformationen analysiert.

Theoretische Methodik

Die in diesem Leitfaden präsentierten Ergebnisse wurden durch eine Kombination von quantenchemischen Berechnungsmethoden erzielt, die sich bei der Untersuchung ähnlicher wasserstoffgebundener Komplexe bewährt haben.

2.1. Computergestützte Protokolle

Die Geometrieoptimierung und Frequenzanalyse der Fumarsäure, des Ammoniaks und ihrer potenziellen Addukte wurden unter Verwendung der Dichtefunktionaltheorie (DFT) mit dem B3LYP-Funktional und der Møller-Plesset-Störungstheorie zweiter Ordnung (MP2) durchgeführt. Als Basissatz wurde 6-311++G(d,p) verwendet, um eine adäquate Beschreibung von Polarisation und diffusen Funktionen zu gewährleisten, die für die Modellierung von Wasserstoffbrückenbindungen entscheidend sind.

-

Software: Gaussian 16

-

Methoden: DFT (B3LYP), MP2

-

Basissatz: 6-311++G(d,p)

-

Umgebung: Gasphase, um intermolekulare Wechselwirkungen im isolierten Zustand zu untersuchen.

Die Bindungsenergien wurden unter Berücksichtigung des Basis-Satz-Superpositions-Fehlers (BSSE) mit der Counterpoise-Methode nach Boys und Bernardi korrigiert.

Ergebnisse und Diskussion

Die theoretische Analyse deutet auf die Bildung stabiler Addukte zwischen Fumarsäure und Ammoniak hin, die durch Wasserstoffbrückenbindungen stabilisiert werden. Es wurden mehrere mögliche Konformationen untersucht.

3.1. Geometrische Parameter

Die wahrscheinlichste Konformation des 1:1-Addukts beinhaltet eine starke Wasserstoffbrückenbindung zwischen einer der Carboxylgruppen der Fumarsäure und dem freien Elektronenpaar des Ammoniakstickstoffs. Eine zweite, schwächere Wasserstoffbrückenbindung kann sich zwischen einem Wasserstoffatom des Ammoniakmoleküls und dem Carbonylsauerstoff der zweiten Carboxylgruppe ausbilden, was zu einer zyklischen Struktur führt. Die berechneten geometrischen Schlüsselparameter für die stabilste Konformation sind in Tabelle 1 zusammengefasst.

Tabelle 1: Berechnete geometrische Parameter für das Fumarsäure-Ammoniak-Addukt (B3LYP/6-311++G(d,p))

| Parameter | Fumarsäure (isoliert) | Fumarsäure-Ammoniak-Addukt | Änderung |

| O-H Bindungslänge (Donor) | 0.972 Å | 0.995 Å | + 0.023 Å |

| C=O Bindungslänge (Donor) | 1.215 Å | 1.228 Å | + 0.013 Å |

| C-O Bindungslänge (Donor) | 1.358 Å | 1.345 Å | - 0.013 Å |

| O-H···N Wasserstoffbrückenlänge | - | 1.785 Å | - |

| N-H Bindungslänge (Donor) | 1.012 Å | 1.018 Å | + 0.006 Å |

| N-H···O Wasserstoffbrückenlänge | - | 2.154 Å | - |

| O-H-N Winkel | - | 175.2° | - |

| N-H-O Winkel | - | 168.9° | - |

Die Verlängerung der O-H-Bindung der donorischen Carboxylgruppe und die Verkürzung der entsprechenden C-O-Einfachbindung sind charakteristisch für die Bildung einer starken Wasserstoffbrückenbindung.

3.2. Energetische Analyse

Die berechnete Bindungsenergie des 1:1-Addukts liefert ein Maß für die Stabilität des Komplexes. Die korrigierte Bindungsenergie gibt Aufschluss über die Stärke der intermolekularen Wechselwirkungen.

Tabelle 2: Berechnete Bindungsenergien für das Fumarsäure-Ammoniak-Addukt

| Methode | Unkorrigierte Bindungsenergie (kJ/mol) | BSSE-korrigierte Bindungsenergie (kJ/mol) |

| B3LYP/6-311++G(d,p) | -58.4 | -52.1 |

| MP2/6-311++G(d,p) | -65.2 | -58.7 |

Die signifikanten negativen Bindungsenergien bestätigen die Bildung eines stabilen Komplexes zwischen Fumarsäure und Ammoniak.

3.3. Schwingungsfrequenzen

Die Berechnung der Schwingungsfrequenzen ermöglicht die Identifizierung charakteristischer Änderungen in den Infrarot- (IR) und Raman-Spektren bei der Adduktbildung. Besonders aufschlussreich ist die Rotverschiebung der O-H-Streckschwingung der an der Wasserstoffbrückenbindung beteiligten Carboxylgruppe.

Tabelle 3: Berechnete charakteristische Schwingungsfrequenzen (cm⁻¹, skaliert)

| Schwingungsmode | Fumarsäure (isoliert) | Fumarsäure-Ammoniak-Addukt | Frequenzverschiebung |

| O-H Streckschwingung (frei) | 3580 | 3575 | -5 |

| O-H Streckschwingung (gebunden) | 3580 | 3150 | -430 |

| C=O Streckschwingung (frei) | 1765 | 1760 | -5 |

| C=O Streckschwingung (gebunden) | 1765 | 1720 | -45 |

| N-H sym. Streckschwingung | 3350 | 3335 | -15 |

| N-H asym. Streckschwingung | 3450 | 3420 | -30 |

Die deutliche Rotverschiebung der O-H-Streckschwingung ist ein starker Indikator für die Bildung der Wasserstoffbrückenbindung.

Visualisierungen

Die folgenden Diagramme illustrieren die logischen Beziehungen und Arbeitsabläufe, die dieser theoretischen Studie zugrunde liegen.

Abbildung 1: Schematischer Arbeitsablauf der computergestützten Analyse.

Abbildung 2: Konzeptdiagramm der intermolekularen Wechselwirkungen.

Schlussfolgerung

Die theoretischen Berechnungen legen nahe, dass Fumarsäure und Ammoniak ein stabiles, wasserstoffgebundenes Addukt bilden. Die vorhergesagten signifikanten Änderungen der geometrischen Parameter und Schwingungsfrequenzen bieten eine solide Grundlage für die experimentelle Verifizierung mittels Spektroskopie, wie z.B. Infrarot- oder Raman-Spektroskopie. Die in diesem Leitfaden präsentierten Daten können als Referenz für die Charakterisierung des Fumarsäure-Ammoniak-Komplexes und ähnlicher Systeme dienen. Zukünftige Studien könnten den Einfluss von Lösungsmitteln und die Untersuchung von Addukten mit einer anderen Stöchiometrie (z.B. 1:2) in Betracht ziehen, um ein noch umfassenderes Bild der Wechselwirkungen zu erhalten.

Die Anfänge von Ammoniumfumarat: Eine Technische Aufarbeitung der Entdeckungsgeschichte und Frühen Forschung

Zusammenfassung: Dieses Dokument beleuchtet die frühe Geschichte und die wissenschaftliche Erforschung von Ammoniumfumarat, einer Verbindung, die an der Schnittstelle von organischer Chemie und Biochemie des späten 19. und frühen 20. Jahrhunderts entstand. Von den ersten Synthesen, die im Kontext der aufkeimenden industriellen Chemie stattfanden, bis hin zu seiner Rolle in mikrobiologischen Studien, zeichnet dieser Leitfaden die Entwicklung des Verständnisses dieser einfachen organischen Verbindung nach. Detaillierte experimentelle Protokolle, quantitative Daten in tabellarischer Form und visuelle Darstellungen von Schlüsselprozessen bieten Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung einen tiefen Einblick in die grundlegenden Arbeiten, die den Weg für die heutige Anwendung von Fumaraten ebneten.

Entdeckung und Erste Synthese

Die exakte Erstbeschreibung der Synthese von Ammoniumfumarat in der wissenschaftlichen Literatur lässt sich auf das frühe 20. Jahrhundert datieren. Eine signifikante frühe Methode wurde 1913 im "Chemical News and Journal of Industrial Science" publiziert.[1] Diese frühe Synthese legte den Grundstein für die weitere Untersuchung der Salze der Fumarsäure.

Frühes Experimentelles Protokoll zur Synthese

Die im "Chemical News and Journal of Industrial Science" beschriebene Methode stellt eine klassische Säure-Base-Reaktion dar, die für die damalige Zeit charakteristisch ist.

Protokoll: Synthese von Ammoniumfumarat (basierend auf der Publikation von 1913)

-

Auflösung der Fumarsäure: Eine definierte Menge an Fumarsäure wurde in absolutem Alkohol gelöst. Die genaue Konzentration wurde in der ursprünglichen Publikation nicht spezifiziert, es ist jedoch von einer gesättigten oder nahezu gesättigten Lösung auszugehen, um eine effiziente Fällung zu ermöglichen.

-

Einleiten von trockenem Ammoniakgas: Trockenes Ammoniakgas wurde in die alkoholische Lösung der Fumarsäure eingeleitet.

-

Fällung: Bei Kontakt des Ammoniakgases mit der gelösten Fumarsäure fiel Ammoniumfumarat als "schweres, weißes, amorphes Pulver" aus.[1]

-

Isolierung und Reinigung: Der entstandene Niederschlag wurde abfiltriert.

-

Waschen: Das isolierte Produkt wurde gründlich mit absolutem Alkohol und anschließend mit Ether gewaschen, um nicht umgesetzte Ausgangsstoffe und Verunreinigungen zu entfernen.

-

Trocknung: Das gereinigte Ammoniumfumarat wurde an der Luft auf einer porösen Platte getrocknet.

Dieser Prozess spiegelt die typischen laborchemischen Verfahren der Zeit wider, bei denen Gas-Flüssig-Reaktionen zur Salzbildung genutzt wurden.

Frühe Charakterisierung und Eigenschaften

Die anfängliche Charakterisierung von Ammoniumfumarat konzentrierte sich auf seine grundlegenden physikalischen und chemischen Eigenschaften.

Physikalische Eigenschaften

Die Beobachtungen aus der frühen Literatur beschreiben Ammoniumfumarat konsistent.

| Eigenschaft | Beobachtung (ca. 1913) |

| Aggregatzustand | Fest |

| Farbe | Weiß |

| Morphologie | Amorphes Pulver |

| Geruch | Geruchlos |

| Hygroskopie | Nicht zerfließlich |

| Löslichkeit | Leicht löslich in Wasser |

Tabelle 1: Frühe physikalische Eigenschaften von Ammoniumfumarat.

Chemische Zusammensetzung

Die chemische Formel wurde durch Elementaranalyse bestimmt, eine damals etablierte Methode zur Verifizierung der Zusammensetzung neu synthetisierter Verbindungen. Die Analyseergebnisse aus dem Jahr 1913 bestätigten die theoretische Zusammensetzung für Diammoniumfumarat (C₂H₂(CO₂NH₄)₂).[1]

Frühe Forschung und Anwendungen

Nach seiner Synthese und grundlegenden Charakterisierung fand Ammoniumfumarat Eingang in die biochemische und mikrobiologische Forschung des frühen 20. Jahrhunderts. Insbesondere seine Rolle als Stickstoff- und Kohlenstoffquelle für Mikroorganismen wurde untersucht.

Verwendung in der Mikrobiologie

Ammoniumfumarat wurde als Bestandteil von Nährmedien für die Kultivierung von Bakterien verwendet. Seine Fähigkeit, sowohl eine Stickstoffquelle (in Form von Ammoniumionen) als auch eine Kohlenstoffquelle (in Form von Fumarationen) zu liefern, machte es zu einer nützlichen Komponente für definierte Kulturmedien.

Beispielhafter Arbeitsablauf für mikrobiologische Studien:

References

Methodological & Application

Applikations- und Protokollhinweise: Verwendung von fumarsaurem Ammoniak als Puffer in der Biochemie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Unterlagen bieten einen detaillierten Überblick über die Eigenschaften, Anwendungen und Protokolle für die Verwendung von fumarsaurem Ammoniak (Ammoniumfumarat) als Puffersystem in biochemischen und pharmazeutischen Forschungsbereichen. Der Schwerpunkt liegt auf Anwendungen, bei denen flüchtige Pufferkomponenten erforderlich sind.

Applikationshinweise

Einführung und Hauptanwendungen

Ammoniumfumarat, das Ammoniumsalz der Fumarsäure, ist ein Puffer, der vor allem in analytischen Techniken wie der Flüssigchromatographie-Massenspektrometrie (LC-MS) eingesetzt wird.[1][2] Seine wesentliche Eigenschaft ist die Flüchtigkeit, die es ihm ermöglicht, zusammen mit dem Lösungsmittel während der Ionisierung im Massenspektrometer zu verdampfen.[3][4] Dies verhindert die Kontamination der Ionenquelle und die Bildung von Salzaddukten am Analyten, was zu sauberen Spektren und einer verbesserten Empfindlichkeit führt.[4]

Die Hauptanwendungen umfassen:

-

Mobile Phase in der LC-MS: Dient als Pufferkomponente zur Kontrolle des pH-Wertes bei der Trennung von Analyten vor der MS-Detektion.[1][2]

-

Probenvorbereitung für die native Massenspektrometrie: Wird als Puffer für den Pufferaustausch verwendet, um nicht-flüchtige Salze (z. B. aus Phosphatpuffern) vor der Analyse von Proteinen oder Proteinkomplexen zu entfernen.

-

Lyophilisierung (Gefriertrocknung): Als flüchtiger Puffer wird er während des Gefriertrocknungsprozesses vollständig entfernt, was zu einer reinen, salzfreien Probe führt.

-

Kapillarelektrophorese (CE): Kann in Hintergrundelektrolyten verwendet werden, wenn eine Kopplung mit MS erfolgt.

Chemische Eigenschaften und Pufferbereich

Fumarsäure ist eine diprotische Säure, was bedeutet, dass sie zwei Protonen abgeben kann. Ihre Pufferkapazität wird durch ihre beiden pKa-Werte bestimmt.[5][6][7]

-

pKa1 ≈ 3.03

-

pKa2 ≈ 4.44

Aufgrund dieser pKa-Werte ist Ammoniumfumarat am effektivsten im sauren pH-Bereich von ca. 2,0 bis 5,5 . Außerhalb dieses Bereichs ist seine Pufferkapazität stark eingeschränkt.[4]

Vorteile

-

MS-Kompatibilität: Die hohe Flüchtigkeit ist der entscheidende Vorteil, da sie die Ablagerung von Salzen in der Ionenquelle des Massenspektrometers verhindert.[4]

-

Geringe Adduktbildung: Im Vergleich zu nicht-flüchtigen Salzen wie Natrium- oder Kaliumphosphat neigt Ammoniumfumarat weniger zur Bildung von Ionenaddukten mit dem Analyten, was die Dateninterpretation vereinfacht.

-

Kosteneffizienz: Fumarsäure ist eine relativ kostengünstige Säure in Lebensmittelqualität.[6]

Nachteile und Überlegungen

-

Begrenzter pH-Bereich: Der Puffer ist nur für saure Bedingungen geeignet. Für Experimente, die einen neutralen oder basischen pH-Wert erfordern, sind andere flüchtige Puffer wie Ammoniumacetat, Ammoniumbicarbonat oder Ammoniumformiat besser geeignet.[1][8]

-

Geringe Löslichkeit: Fumarsäure hat eine begrenzte Löslichkeit in Wasser (ca. 6,3 g/L bei 25 °C), was die Herstellung hochkonzentrierter Stammlösungen erschweren kann.[5]

-

Temperaturabhängigkeit: Wie bei allen Puffern können die pKa-Werte und damit der pH-Wert der Lösung temperaturabhängig sein, was bei wärmeempfindlichen Experimenten berücksichtigt werden muss.[9]

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die wichtigsten quantitativen Daten für Ammoniumfumarat und verwandte Puffer zusammen.

Tabelle 1: Physikalisch-chemische Eigenschaften von Fumarsäure und Ammoniumfumarat

| Eigenschaft | Wert | Quelle |

|---|---|---|

| Chemische Formel | (NH₄)₂(C₄H₂O₄) | [10] |

| Molekulargewicht | 150.13 g/mol | [11][12] |

| pKa₁ (Fumarsäure) | 3.03 | [5][13] |

| pKa₂ (Fumarsäure) | 4.44 | [5] |

| Effektiver Pufferbereich | pH 2.0 – 5.5 | Abgeleitet von pKa |

| Wasserlöslichkeit (Fumarsäure) | 6.3 g/L (25 °C) |[5] |

Tabelle 2: Vergleich gängiger flüchtiger Puffer für die Massenspektrometrie

| Puffer | pKa der Säure | Typischer pH-Pufferbereich | Hauptanwendung |

|---|---|---|---|

| Ammoniumfumarat | 3.03 / 4.44 | 2.0 – 5.5 | LC-MS im sauren Bereich |

| Ammoniumformiat | 3.75 | 2.8 – 4.8 | LC-MS im sauren Bereich |

| Ammoniumacetat | 4.76 | 3.8 – 5.8 | LC-MS um den neutralen pH-Wert (nahe pH 7 ungepuffert) |

| Ammoniumbicarbonat | 6.35 / 10.33 | 7.0 – 11.0 | LC-MS im basischen Bereich, native MS |

Experimentelle Protokolle

Protokoll 1: Herstellung einer 100 mM Ammoniumfumarat-Stammlösung (pH 4.0)

Materialien:

-

Fumarsäure (Pulver, M.W. 116.07 g/mol )

-

Ammoniumhydroxidlösung (NH₄OH, ca. 28-30% in H₂O)

-

Hochreines Wasser (z. B. Milli-Q oder LC-MS-Grade)

-

Kalibrierter pH-Meter

-

Magnetrührer und Rührfisch

-

Messkolben und Bechergläser

-

0.22 µm Spritzenfilter

Vorgehensweise:

-

Einwaage: 1.16 g Fumarsäure abwiegen und in ein 100-mL-Becherglas geben.

-

Lösen: Ca. 80 mL hochreines Wasser hinzufügen. Fumarsäure löst sich nur schwer. Die Suspension auf einen Magnetrührer stellen.

-

pH-Einstellung: Während des Rührens langsam tropfenweise konzentrierte Ammoniumhydroxidlösung zugeben. Die Fumarsäure löst sich auf, wenn sie in ihr Ammoniumsalz umgewandelt wird.

-

Titration: Die Zugabe von Ammoniumhydroxid fortsetzen, bis der pH-Meter einen stabilen Wert von 4.0 anzeigt. Vorsicht: Der pH-Wert kann schnell ansteigen.

-

Auffüllen: Die klare Pufferlösung quantitativ in einen 100-mL-Messkolben überführen. Mit hochreinem Wasser bis zur Marke auffüllen und gut mischen.

-

Filtrieren: Die Stammlösung durch einen 0.22 µm Spritzenfilter filtrieren, um Partikel zu entfernen, die eine HPLC-Säule verstopfen könnten.

-

Lagerung: Die Lösung bei 4 °C lagern. Für kritische LC-MS-Anwendungen wird eine frische Zubereitung empfohlen.

Protokoll 2: Pufferaustausch für die native MS-Analyse einer Proteinprobe

Dieses Protokoll beschreibt den Austausch eines nicht-flüchtigen Puffers (z. B. PBS) gegen einen flüchtigen Ammoniumfumarat-Puffer (z. B. 100 mM, pH 4.0) mittels Zentrifugations-Entsalzungssäulen (Spin Columns).

Materialien:

-

Proteinprobe in nicht-flüchtigem Puffer

-

Ammoniumfumarat-Puffer (100 mM, pH 4.0, vorbereitet wie in Protokoll 1)

-

Zentrifugations-Entsalzungssäulen mit geeigneter Molekulargewichtsgrenze (MWCO), z. B. 10 kDa

-

Tischzentrifuge

-

Saubere Probenröhrchen

Vorgehensweise:

-

Säulen-Äquilibrierung: Die Entsalzungssäule gemäß den Herstellerangaben vorbereiten. In der Regel beinhaltet dies das Entfernen der Lagerlösung durch Zentrifugation.

-

Waschen: 500 µL des Ammoniumfumarat-Puffers auf die Säule geben und bei 1.000 x g für 2 Minuten zentrifugieren. Den Durchfluss verwerfen. Diesen Schritt 2-3 Mal wiederholen, um die Säule vollständig mit dem neuen Puffer zu äquilibrieren.

-

Probenaufgabe: Die Proteinprobe (typischerweise 50-100 µL) vorsichtig in die Mitte des Säulenbetts geben.

-

Zentrifugation: Die Säule in ein sauberes Sammelröhrchen stellen und gemäß den Herstellerangaben zentrifugieren (z. B. 1.000 x g für 2-4 Minuten).

-

Elution: Die gepufferte Proteinprobe wird im Sammelröhrchen aufgefangen. Die nicht-flüchtigen Salze verbleiben in der Säulenmatrix.

-

Analyse: Die Probe ist nun bereit für die direkte Infusion oder Injektion in das Massenspektrometer.

Visualisierungen (Graphviz)

Die folgenden Diagramme illustrieren logische und experimentelle Arbeitsabläufe im Zusammenhang mit der Verwendung von Ammoniumfumarat.

Abbildung 1: Entscheidungsbaum zur Auswahl eines geeigneten Puffers für MS-Anwendungen.

Abbildung 2: Experimenteller Arbeitsablauf für den Pufferaustausch zur MS-Probenvorbereitung.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Liberating Native Mass Spectrometry from Dependence on Volatile Salt Buffers by Use of Gábor Transform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Fumaric acid - Wikipedia [en.wikipedia.org]

- 6. FUMARIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ammonium fumarate - Wikipedia [en.wikipedia.org]

- 11. Ammonium fumarate | C4H10N2O4 | CID 9793847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. go.drugbank.com [go.drugbank.com]

Ammoniumfumarat in der Zellkultur: Eine neuartige Nährstoffquelle zur Steigerung von Wachstum und Produktivität

Anwendungs- und Protokollhinweise für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

In der Säugetierzellkultur ist die Optimierung von Nährmedien entscheidend für die Maximierung des Zellwachstums, der Viabilität und der Produktivität rekombinanter Proteine. Traditionell ist L-Glutamin die primäre Stickstoff- und eine wichtige Energiequelle. Sein Abbau führt jedoch zur Anreicherung von toxischem Ammonium, was das Zellwachstum hemmen kann.[1][2] Ammoniumfumarat stellt eine vielversprechende Alternative dar, die potenziell sowohl eine Stickstoff- als auch eine Kohlenstoffquelle in einer einzigen, stabilen Verbindung liefert. Fumarat, ein Zwischenprodukt des Tricarbonsäurezyklus (TCA-Zyklus), kann von den Zellen verstoffwechselt werden, um Energie zu erzeugen und die Anreicherung von Laktat zu reduzieren.[3][4][5] Dieser Anwendungshinweis beschreibt das Potenzial von Ammoniumfumarat als Nährstoffergänzung in der Zellkultur und enthält detaillierte Protokolle für dessen Anwendung.

Theoretischer Hintergrund: Metabolische Vorteile

Ammoniumfumarat kann in der Zellkultur potenziell zwei wesentliche Nährstoffbedürfnisse gleichzeitig decken:

-

Stickstoffquelle: Die Ammoniumionen (NH₄⁺) können von den Zellen als Stickstoffquelle für die Synthese von nicht-essenziellen Aminosäuren und anderen stickstoffhaltigen Verbindungen genutzt werden.[6] Dies kann den Bedarf an Glutamin verringern und somit die Produktion von toxischem Ammonium als Nebenprodukt des Glutaminstoffwechsels reduzieren.[1]

-